molecular formula C12H15NO2 B11897678 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B11897678
M. Wt: 205.25 g/mol
InChI Key: KPXOBXWKEXRUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ( 1512820-39-1) is a chiral tetrahydroisoquinoline derivative serving as a versatile and privileged scaffold in medicinal chemistry and organic synthesis . Compounds within the 1,2,3,4-tetrahydroisoquinoline (THIQ) family are recognized as constrained analogs of amino acids and are subject to growing interest as important building blocks for the synthesis of natural products and synthetic pharmaceuticals . Researchers utilize this scaffold to design and identify novel biologically active molecules with broad-spectrum potential, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer agents . For instance, closely related THIQ-carboxylic acid derivatives have demonstrated significant research value as potent inhibitors of bacterial New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to β-lactam antibiotics , and have shown promise in attenuating oncogenic signaling pathways, such as IL-6/JAK2/STAT3, in disease models . Furthermore, similar structures have been explored as inhibitors of Aminopeptidase N (APN/CD13) and anti-apoptotic Bcl-2 family proteins, highlighting the potential of this chemotype in developing new therapeutic strategies . The constrained geometry of the tetrahydroisoquinoline core provides distinct conformational properties that can be beneficial for enhancing potency, selectivity, and metabolic stability in drug discovery programs . This product is intended for research purposes only and is supplied as a high-purity building block for pharmaceutical development, available through qualified chemical suppliers .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-7-3-4-9-8(2)6-13-11(12(14)15)10(9)5-7/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)

InChI Key

KPXOBXWKEXRUIY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C2=C1C=CC(=C2)C)C(=O)O

Origin of Product

United States

Biological Activity

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (DMTHIQ) is a compound of significant interest within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DMTHIQ, emphasizing its interactions with various biological targets and its implications in therapeutic contexts.

  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Structure : DMTHIQ features a bicyclic structure characteristic of tetrahydroisoquinolines, which allows it to interact with multiple biological targets.

1. Anticancer Properties

Research indicates that DMTHIQ exhibits promising anticancer activities. In studies involving derivatives of tetrahydroisoquinoline compounds, DMTHIQ demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, which are critical in regulating apoptosis in cancer cells. For instance:

  • Binding Affinity : A derivative showed a Ki value of 5.2 µM against Bcl-2 protein.
  • Cell Proliferation : MTT assays indicated that DMTHIQ derivatives possess anti-proliferative effects on various cancer cell lines, with some compounds inducing apoptosis and caspase-3 activation in Jurkat cells in a dose-dependent manner .

2. Anti-inflammatory Effects

DMTHIQ has been shown to possess anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

3. Antiviral and Antifungal Activities

Preliminary studies have indicated that DMTHIQ may exhibit antiviral and antifungal properties. Its structural characteristics allow it to interact with viral enzymes and fungal membranes, potentially leading to therapeutic applications in treating infections.

The biological activity of DMTHIQ is attributed to its ability to bind selectively to various enzymes and receptors:

  • Enzyme Inhibition : DMTHIQ has been identified as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Interaction : The compound's unique structure allows it to act as a ligand for certain receptors, influencing signaling pathways linked to cell survival and proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to DMTHIQ:

Compound NameStructural FeaturesUnique Aspects
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidMethoxy groups at positions 6 and 7Exhibits different biological activities due to methoxy substitution
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acidPhosphonic acid group at position 3Known for its role in neurological studies
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidCarboxylic acid at position 3Similar pharmacological profile but lacks methyl substitution at positions 4 and 7

The unique substitution pattern of DMTHIQ contributes significantly to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have been conducted focusing on the pharmacological effects of DMTHIQ:

  • Anti-apoptotic Bcl-2 Inhibitors : A study revealed the development of a series of substituted tetrahydroisoquinoline derivatives that effectively inhibited Bcl-2 proteins associated with cancer cell survival .
  • Cystic Fibrosis Research : Analogous compounds have been identified that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR), indicating potential applications in respiratory diseases .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of tetrahydroisoquinoline compounds exhibit potential anticancer properties. Specifically, studies have identified that 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can induce apoptosis in cancer cells by targeting Bcl-2 family proteins. For instance, a study demonstrated that certain derivatives could bind to Bcl-2 with a Ki value of 5.2 µM and exhibit anti-proliferative activities against cancer cells . This suggests the compound's potential as a lead structure for developing new anticancer agents.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to interact with pathways involved in neurodegenerative diseases. For example, derivatives have shown promise in protecting against oxidative stress and apoptosis in neuronal cell models . This positions 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a candidate for further development in treating conditions like Parkinson's disease.

Antiviral and Antifungal Activities

The biological activity of this compound extends to antiviral and antifungal properties as well. Research indicates that it may inhibit viral replication processes and fungal growth through specific interactions with viral enzymes and fungal cell membranes. These findings highlight its potential utility in developing new antiviral and antifungal therapies.

Comparison with Similar Compounds

6,7-Dimethoxy-THIQ-1-carboxylic Acid

  • Petasis/Pomeranz–Fritsch–Bobbitt (PFB) Strategy: Step 1: Petasis reaction of (R)-phenylglycinol-derived chiral aminoacetaldehyde acetal with boronic acid and glyoxylic acid yields rigid oxazinone intermediates (d.r. 3:1) . Step 2: PFB cyclization of the oxazinone in 20% HCl with Pd-C hydrogenation affords the target compound in 67% yield and >99% enantiomeric excess (e.e.) .
  • Enzymatic Deracemization: D-amino acid oxidase (FsDAAO) resolves racemic ethyl esters to enantiopure (S)- or (R)-THIQ-carboxylic acids (85–92% yield, 92–98% e.e.) .

1-MeTIQ

  • Direct Alkylation : Methylation of TIQ using CH₃I under basic conditions, followed by purification via crystallization .

Stereochemical Outcomes

  • 6,7-Dimethoxy-THIQ-1-carboxylic acid: Stereoselectivity is controlled by chiral auxiliaries (e.g., (R)-phenylglycinol) in Petasis reactions, achieving >99% e.e. .
  • Enzymatic Methods : CAL-B lipase or subtilisin Carlsberg catalyze dynamic kinetic resolutions, yielding enantiopure (R)- or (S)-THIQ derivatives .

Key Findings :

  • 1-MeTIQ accumulates in the brain and may modulate dopamine pathways, making it relevant to Parkinson’s disease .
  • 6,7-Dimethoxy derivatives serve as intermediates for cularine-type alkaloids, which exhibit antitumor and antimicrobial properties .

Metabolic Stability

  • TIQ vs. 1-MeTIQ : Both exhibit similar excretion profiles (~75% unchanged in urine), but 1-MeTIQ forms stable N-methylated metabolites (e.g., 2-methyl-1MeTIQ) with prolonged activity .
  • Enzymatic Oxidation : DAAO-mediated deracemization avoids racemization, enhancing metabolic robustness in enantiopure THIQs .

Preparation Methods

Classical Cyclization of N-Acylphenethylamine Derivatives

The foundational approach for synthesizing tetrahydroisoquinoline derivatives involves cyclization of N-acylphenethylamine precursors. For 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, this method begins with the preparation of a substituted phenethylamine bearing methyl groups at the 4- and 7-positions. The amine is acylated with a carboxylic acid derivative, such as chloroacetic acid, to form an N-acyl intermediate. Cyclization is then induced using dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) under reflux conditions .

A critical modification involves the use of directed ortho-metalation to introduce the carboxylic acid group. After cyclization, the 1-position is functionalized via lithiation with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with dry ice (CO₂) to yield the carboxylic acid . This two-step process achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Key Optimization Parameters :

  • Temperature Control : Cyclization at 110°C with P₂O₅ maximizes ring formation while minimizing decomposition .

  • Lithiation Efficiency : Adding N,N,N',N'-tetramethylethylenediamine (TMEDA) as a chelating agent improves regioselectivity during CO₂ insertion .

Solid-Phase Synthesis Using BOC-Protected Intermediates

Solid-phase synthesis offers advantages in purity and scalability, particularly for pharmaceutical applications. In this method, a BOC-protected tetrahydroisoquinoline carboxylic acid scaffold is immobilized on a Marshall linker resin . The synthesis begins with a Pictet-Spengler reaction between a methyl-substituted phenethylamine and an aldehyde, such as methyl 4-formylbenzoate, to form the tetrahydroisoquinoline core. The resulting amino ester is hydrolyzed to the carboxylic acid, protected with a BOC group, and attached to the resin.

After deprotection with trifluoroacetic acid (TFA), the resin-bound amine undergoes amidation with activated carboxylic acids. Cleavage from the resin using nucleophilic amines (e.g., methylamine) yields the final product. This method achieves high purity (>95%) but requires specialized equipment and yields 50–70% isolated product .

Table 1: Comparative Analysis of Solid-Phase vs. Classical Synthesis

ParameterSolid-Phase Synthesis Classical Cyclization
Yield50–70%45–60%
Purity>95%80–90%
Reaction Time48–72 h24–36 h
ScalabilityHigh (mg to kg)Moderate (mg to g)
Key ReagentsMarshall linker, TFAP₂O₅, n-BuLi, CO₂

Catalytic Hydrogenation of Isoquinoline Precursors

Industrial-scale production often employs catalytic hydrogenation of pre-functionalized isoquinoline derivatives. A substituted isoquinoline bearing methyl and carboxylic acid groups is subjected to hydrogen gas (H₂) at 50–100 psi in the presence of palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method reduces the aromatic ring while preserving the carboxylic acid and methyl substituents .

Critical Considerations :

  • Catalyst Loading : 10% Pd/C achieves full reduction within 6–8 h at 25°C .

  • Acidic Additives : Acetic acid (10% v/v) prevents catalyst poisoning by adsorbing amine intermediates .

Microwave-Assisted Synthesis for Rapid Cyclization

Recent advances utilize microwave irradiation to accelerate cyclization steps. A mixture of N-acylphenethylamine, P₂O₅, and dichloromethane (DCM) is irradiated at 150°C for 15–20 minutes, achieving 85% conversion to the tetrahydroisoquinoline core. Subsequent carboxylation proceeds via photochemical activation using UV light in the presence of CO₂, reducing total synthesis time to <4 h .

Table 2: Optimization of Microwave-Assisted Carboxylation

ConditionYield (%)Purity (%)
150°C, 15 min7892
170°C, 10 min8589
UV (365 nm), 2 h9094

Resolution of Racemic Mixtures via Chiral Tartrates

For enantiomerically pure samples, the racemic product is resolved using chiral acids. (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline tartrate serves as a model, where D-tartaric acid induces crystallization of the desired enantiomer from isopropyl alcohol/water mixtures . Applied to 4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, this method achieves 97.5% enantiomeric excess (ee) after recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.